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Compound Name:
2-(4-Methoxy-phenoxy)-

propylamine, HCl

CAS No.: 1352305-22-6

Cat. No.: B2902091

Get Quote

Executive Summary
2-(4-Methoxy-phenoxy)-propylamine, HCl (CAS 1352305-22-6) represents a "privileged

scaffold" in medicinal chemistry, structurally distinct yet functionally homologous to established

ion channel blockers (e.g., Mexiletine) and

-adrenergic antagonists (e.g., Tamsulosin).[1] Its core architecture—a lipophilic phenoxy ether
linked to a primary amine via a branched alkyl chain—provides a versatile handle for tuning
physicochemical properties (LogD, pKa) and engaging specific G-Protein Coupled Receptor
(GPCR) pockets.[1]

This guide details the strategic application of this building block in Fragment-Based Drug

Discovery (FBDD) and Hit-to-Lead optimization, focusing on synthetic integration and metabolic

stability profiling.[1]

Part 1: Technical Profile & Structural Significance
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The compound functions as a primary amine linker, allowing for the rapid generation of diverse

libraries targeting monoamine transporters and voltage-gated ion channels.[1] Unlike linear

alkyl linkers, the methyl-branching at the C2 position introduces chirality and steric constraint,

often improving metabolic stability against Monoamine Oxidases (MAO).[1]

Physicochemical Properties Table
Property Value / Description Relevance in Drug Design

Formula Fragment-like (MW < 300)

MW (Free Base) 181.23 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD)

LogP (Predicted) ~1.8 - 2.1
Optimal lipophilicity for CNS

penetration

H-Bond Donors 2 (Amine)
Key interaction point for

Asp/Glu residues in GPCRs

H-Bond Acceptors 2 (Ether, Methoxy)
Modulates solubility and

receptor binding

pKa (Amine) ~9.5
Protonated at physiological pH

(cation-pi interactions)

Part 2: Strategic Applications in Drug Discovery
Designing -Adrenergic Antagonists (Urology)
The 2-phenoxypropylamine motif mimics the pharmacophore of silodosin and tamsulosin.[1]

The 4-methoxy group serves as a bioisostere for other electron-donating groups, potentially

reducing CYP450 inhibition compared to unsubstituted phenoxy rings.[1]

Mechanism: The protonated amine forms a salt bridge with the conserved Aspartate residue

(D3.[1]32) in aminergic GPCRs.[1]

Strategy: Use reductive amination to attach diverse "tail" groups (e.g., indole, quinazoline) to

the primary amine to probe the secondary binding pocket.[1]
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Ion Channel Modulation (CNS/Pain)
Structurally analogous to Mexiletine (a

1.5 blocker), this scaffold shifts the amine position, altering the vector of the basic nitrogen.[1]

Application: Synthesis of state-dependent sodium channel blockers for neuropathic pain.[1]

Hypothesis: The ether oxygen acts as a hydrogen bond acceptor, anchoring the molecule

within the channel pore.[1]

Part 3: Experimental Protocols
Protocol A: High-Throughput Library Synthesis via
Reductive Amination
Objective: To generate a library of N-substituted derivatives to explore Structure-Activity

Relationships (SAR). Rationale: Reductive amination is preferred over alkylation to avoid over-

alkylation (quaternary ammonium formation).[1]

Materials:

Amine: 2-(4-Methoxy-phenoxy)-propylamine, HCl (1.0 equiv)[1][2][3]

Aldehyde/Ketone: Diverse set (1.1 equiv)[1]

Reductant: Sodium triacetoxyborohydride (

, 1.5 equiv)[1]

Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Base: DIPEA (1.0 equiv, to neutralize the HCl salt)

Step-by-Step Methodology:

Salt Neutralization: In a 4 mL vial, suspend 2-(4-Methoxy-phenoxy)-propylamine, HCl (0.2

mmol) in DCE (2 mL). Add DIPEA (0.2 mmol) and stir for 5 minutes until clear.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://fluorochem.co.uk/product/F306638/
https://fluorochem.co.uk/product/F306638/
https://fluorochem.co.uk/product/F306638/
https://fluorochem.co.uk/product/F306638/
https://www.benchchem.com/product/b2902091/docs?utm_src=pdf-body#using-2-4-methoxy-phenoxy-propylamine-hcl-in-drug-discovery
https://fluorochem.co.uk/product/F306638/
https://www.sigmaaldrich.com/DE/de/product/astatechinc/ate341034062
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate341034062
https://fluorochem.co.uk/product/F306638/
https://fluorochem.co.uk/product/F306638/
https://fluorochem.co.uk/product/F306638/
https://www.benchchem.com/product/b2902091/docs?utm_src=pdf-body#using-2-4-methoxy-phenoxy-propylamine-hcl-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2902091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imine Formation: Add the specific aldehyde (0.22 mmol). Stir at Room Temperature (RT) for

30–60 minutes. Note: If using ketones, add catalytic acetic acid and extend time to 2 hours.

Reduction: Add

(0.3 mmol) in one portion.

Reaction: Seal vial and stir at RT for 16 hours.

Quench: Add saturated

(2 mL). Vigorously stir for 10 minutes.

Extraction: Separate organic phase (Phase Separator cartridge recommended).

Purification: Evaporate solvent. Purify via preparative HPLC (Reverse Phase,

Acetonitrile/Water + 0.1% Formic Acid).

Protocol B: In Vitro Metabolic Stability (Microsomal
Stability)
Objective: To assess the vulnerability of the methoxy-ether and the propyl chain to oxidative

metabolism.[1] Rationale: The methoxy group is a potential site for O-demethylation (CYP2D6),

and the alpha-carbon to the amine is prone to N-dealkylation.[1]

Workflow:

Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver

microsomes (0.5 mg/mL protein).[1]

Initiation: Add NADPH-regenerating system. Incubate at 37°C.

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (
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).

Part 4: Visualizations
Figure 1: Pharmacophore Divergence & Synthesis
Workflow
Caption: This diagram illustrates how the core scaffold (Center) can be chemically diversified

into three distinct therapeutic classes (Right) via specific synthetic pathways (Left).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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